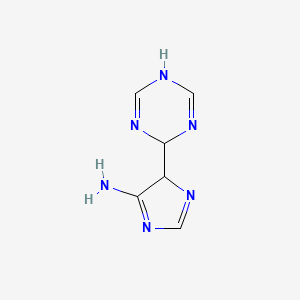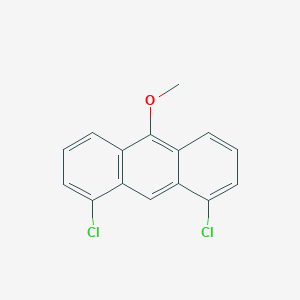
1,8-Dichloro-10-methoxyanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dichloro-10-methoxyanthracene is an organic compound belonging to the anthracene family. Anthracenes are well-known aromatic hydrocarbons with a wide range of applications, including in organic optoelectronics and pharmaceutical sciences . This compound is characterized by the presence of two chlorine atoms at positions 1 and 8, and a methoxy group at position 10 on the anthracene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Dichloro-10-methoxyanthracene can be synthesized starting from anthraquinone. The reduction of 1,8-dichloroanthraquinone, followed by aryl-aryl coupling using modified Suzuki-Miyaura reaction conditions, furnishes 1,8-diarylanthracene derivatives in good yield . The reaction typically involves the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Dichloro-10-methoxyanthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Silver ion-assisted solvolysis can be used for selective substitution reactions.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) can be used to oxidize the compound.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted anthracene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Dichloro-10-methoxyanthracene has several applications in scientific research:
Organic Optoelectronics: Used in the development of organic light-emitting devices (OLEDs) due to its emissive properties.
Pharmaceutical Sciences: Investigated for its potential anti-malarial and anti-cancer activities.
Material Science: Utilized as a building block for semi-rigid organic frameworks.
Wirkmechanismus
The mechanism of action of 1,8-dichloro-10-methoxyanthracene involves its interaction with molecular targets through its aromatic ring system. The compound can participate in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activities . The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with DNA and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid
- 1,8-Dichloro-10-methylanthracene
- 1,4,6-Trihydroxy-7-(1-hydroxyethyl)-3-methoxyanthracene-9,10-dione
Uniqueness
1,8-Dichloro-10-methoxyanthracene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy group at position 10 enhances its solubility and reactivity compared to other anthracene derivatives.
Eigenschaften
CAS-Nummer |
57502-71-3 |
|---|---|
Molekularformel |
C15H10Cl2O |
Molekulargewicht |
277.1 g/mol |
IUPAC-Name |
1,8-dichloro-10-methoxyanthracene |
InChI |
InChI=1S/C15H10Cl2O/c1-18-15-9-4-2-6-13(16)11(9)8-12-10(15)5-3-7-14(12)17/h2-8H,1H3 |
InChI-Schlüssel |
LXVXIRBJRHGRCC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CC=C(C2=CC3=C1C=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl2-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13127980.png)

![Pyrimido[5,4-h]quinazoline-5,6-dione](/img/structure/B13127984.png)
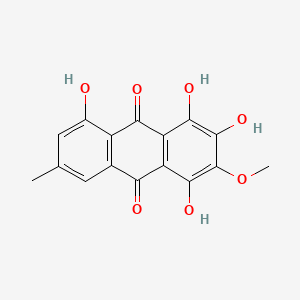



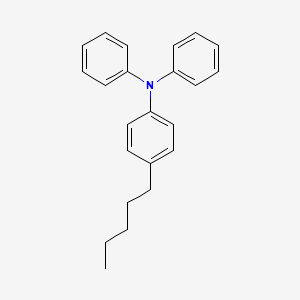
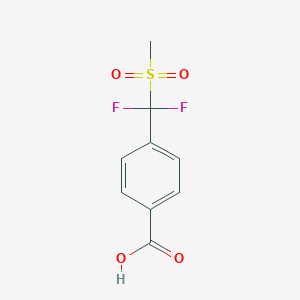
![[2,2'-Bipyridin]-4(1H)-one, 2,3-dihydro-](/img/structure/B13128029.png)
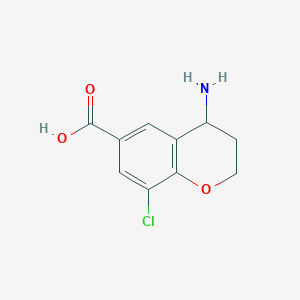

![1-[(Naphthalen-2-yl)sulfanyl]-5-(pentylsulfanyl)anthracene-9,10-dione](/img/structure/B13128044.png)
